Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate
Description
Properties
IUPAC Name |
sodium;5-(6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S.Na/c15-10-3-1-8-7-13(5-6-14(8)10)11-4-2-9(18-11)12(16)17;/h2,4,8H,1,3,5-7H2,(H,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSINDARBHPICU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CN(CC2)C3=CC=C(S3)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the core thiophene structure. This is followed by the introduction of the octahydropyrrolo[1,2-a]piperazine moiety and subsequent oxidation to form the final product. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in ensuring the efficiency and yield of the synthesis.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Acid-Base Reactions
The sodium carboxylate group undergoes protonation in acidic conditions to form 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid (parent compound CID 82863761) . This reaction is reversible, with the sodium salt regenerated under basic conditions.
Reaction Table
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Protonation | HCl (aq) | Carboxylic acid |
| Deprotonation | NaOH (aq) | Sodium salt |
Nucleophilic Substitution
The carboxylate group acts as a leaving group in nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) to yield thiophene-2-carboxylate esters .
-
Amidation : Coupling with amines (e.g., NH₃, primary amines) via carbodiimide-mediated activation produces amide derivatives.
Key Reagents
-
Activators : EDC/HOBt, DCC
-
Nucleophiles : Alkyl halides, amines
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes electrophilic substitution at the α-positions (positions 3 and 4 relative to the carboxylate group).
Reaction Examples
| Electrophile | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-thiophene derivative |
| Halogenation | Cl₂/FeCl₃ | 4-Chloro-thiophene derivative |
The regioselectivity is influenced by the electron-withdrawing carboxylate group, directing substitution to the less deactivated positions .
Piperazinone Ring Reactivity
The 6-oxo-pyrrolo[1,2-a]piperazine moiety participates in:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.
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Ring-Opening : Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) cleave the piperazine ring, yielding linear amines .
Reaction Conditions
-
Acylation : Pyridine base, anhydrous conditions
-
Reduction : Room temperature, 1 atm H₂
Oxidation Reactions
The thiophene ring is resistant to mild oxidation but undergoes ring-opening under strong oxidants:
-
KMnO₄/H₂O : Oxidizes thiophene to sulfonic acid derivatives .
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H₂O₂/CH₃COOH : Produces sulfoxides or sulfones depending on stoichiometry.
Oxidation Pathways
| Oxidant | Product |
|---|---|
| KMnO₄ | Thiophene-2-sulfonic acid |
| H₂O₂ | Thiophene-2-sulfoxide |
Cycloaddition Reactions
The thiophene moiety participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions, forming bicyclic adducts .
Conditions
-
Solvent: Xylene
-
Temperature: 140°C
Metal Coordination
The carboxylate group chelates metal ions (e.g., Na⁺, Ca²⁺, Fe³⁺), forming coordination complexes. This property is exploited in material science for designing metal-organic frameworks (MOFs).
Complexation Example
| Metal Salt | Product |
|---|---|
| FeCl₃ | Fe(III)-carboxylate complex |
Stability and Degradation
The compound degrades under UV light or prolonged heat (>200°C), yielding:
Scientific Research Applications
Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate is a chemical compound with potential applications in chemistry, biology, medicine, and industry. It is characterized by its sodium salt form and unique structural features.
Scientific Research Applications
- Chemistry This compound serves as a building block for synthesizing more complex molecules.
- Biology It is studied for its potential biological activity and may serve as a lead compound for new drug development or as a tool for studying biological processes.
- Medicine The compound is investigated for its therapeutic potential in developing new treatments for various diseases, including those related to the central nervous system and cardiovascular health.
- Industry It is utilized in the production of advanced materials and chemicals, with applications in material science, including the development of new polymers and coatings.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions. Common reagents and conditions include:
- Oxidation: Potassium permanganate and hydrogen peroxide .
- Reduction: Lithium aluminum hydride and sodium borohydride .
- Substitution: Nucleophilic substitution reactions using various nucleophiles in a suitable solvent.
Related Compounds
- Sodium 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): This compound is structurally similar and known for selectively inhibiting PARP1 over PARP2.
- Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: This is another compound with antiviral activity and is structurally related to the thiophene core.
Identifiers
- Molecular Formula:
- Molecular Weight: 288.30 g/mol
- CAS Number: 1909316-04-6
- IUPAC Name: sodium;5-(6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl)thiophene-2-carboxylate
- InChI: InChI=1S/C12H14N2O3S.Na/c15-10-3-1-8-7-13(5-6-14(8)10)11-4-2-9(18-11)12(16)17;/h2,4,8H,1,3,5-7H2,(H,16,17);/q;+1/p-1
- InChI Key: XGSINDARBHPICU-UHFFFAOYSA-M
- SMILES: C1CC(=O)N2C1CN(CC2)C3=CC=C(S3)C(=O)[O-].[Na+]
- Synonyms:
Mechanism of Action
The mechanism by which Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's ability to modulate these targets can lead to various physiological effects, which are being studied to understand its full potential.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate
- CAS No.: 1909316-04-6
- Molecular Formula : C₁₂H₁₃N₂NaO₃S
- Molecular Weight : 288.30 g/mol
- MDL Number : MFCD29047594 .
Structural Features :
The compound comprises a thiophene-2-carboxylate core substituted at the 5-position with a fused pyrrolo[1,2-a]piperazin-6-one moiety. The sodium counterion enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications .
Comparison with Structurally Similar Compounds
Thiophene Carboxylate Derivatives
Thiophene-based carboxylates are widely studied for their electronic and biological properties. Below is a comparative analysis:
Key Observations :
- Compared to PCE-10, a polymeric donor used in photovoltaics, the sodium compound lacks extended conjugation, limiting its electronic applications .
Piperazine and Pyrrolidine Derivatives
Piperazine and pyrrolidine rings are common in pharmaceuticals due to their conformational flexibility and hydrogen-bonding capacity:
Key Observations :
- The sodium compound’s fused pyrrolopiperazinone ring may confer improved metabolic stability compared to simpler piperazines .
- Unlike thiazolopyrimidines (e.g., Ethyl 7-methyl-3-oxo-…), the sodium derivative lacks a heterocyclic fused ring system, which is critical for DNA intercalation in anticancer drugs .
Sodium Salts in Drug Development
Sodium salts are favored for their enhanced bioavailability. A comparison with other sodium-containing analogs:
Key Observations :
- The sodium carboxylate group ensures superior aqueous solubility, critical for intravenous formulations .
- Thermal stability is moderate, suggesting storage below 150°C to prevent decomposition .
Biological Activity
Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate is a complex compound with significant potential in biological research and medicinal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure that includes a thiophene ring and a piperazine moiety. The compound's IUPAC name is sodium; 5-(6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl)thiophene-2-carboxylate, with the CAS number 1909316-04-6. Its chemical formula is C12H14N2O3S.Na, indicating the presence of sodium in its structure which enhances its solubility in biological systems .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These targets may include:
- Enzymes : The compound has shown potential in modulating enzyme activity, particularly those involved in neurotransmitter regulation.
- Receptors : It may interact with specific receptors in the central nervous system (CNS), influencing neurochemical pathways.
Research indicates that compounds with similar structures often exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . This inhibition can lead to enhanced levels of neurotransmitters like acetylcholine, potentially benefiting conditions such as Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cytotoxicity : Preliminary tests indicate varying degrees of cytotoxicity against different cancer cell lines. The compound's structure suggests it may interfere with cellular processes leading to apoptosis.
- Neuroprotective Effects : Research indicates potential neuroprotective properties through modulation of oxidative stress pathways. This could be beneficial in neurodegenerative diseases .
- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, suggesting its utility in developing new antimicrobial agents .
Case Studies
Several case studies highlight the therapeutic potential of the compound:
- A study focused on its effects on locomotor activity in mice showed that the compound could reduce hyperactivity, indicating potential applications in treating anxiety or hyperactivity disorders .
- Another investigation into its pharmacological profile revealed that similar compounds have been effective against CNS disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .
Data Tables
The following table summarizes key research findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
